3-(Bis(5-methylfuran-2-yl)methyl)pentane-2,4-dione

Organic Synthesis β-Diketone Building Blocks Steric Hindrance

This β-diketone features a bulky bis(5-methylfuran-2-yl)methyl group for steric control in metal chelation and selective synthesis. Ideal for applications where generic acetylacetone leads to mixtures. This architecture supports high-temp processes with reduced volatility (bp >318°C).

Molecular Formula C16H18O4
Molecular Weight 274.31 g/mol
Cat. No. B5232900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bis(5-methylfuran-2-yl)methyl)pentane-2,4-dione
Molecular FormulaC16H18O4
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C(C2=CC=C(O2)C)C(C(=O)C)C(=O)C
InChIInChI=1S/C16H18O4/c1-9-5-7-13(19-9)16(14-8-6-10(2)20-14)15(11(3)17)12(4)18/h5-8,15-16H,1-4H3
InChIKeyUEKWRFLEFBZXBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bis(5-methylfuran-2-yl)methyl)pentane-2,4-dione: Chemical Identity and Predicted Physicochemical Properties for Procurement


3-(Bis(5-methylfuran-2-yl)methyl)pentane-2,4-dione (CAS: 202213-11-4; molecular formula C16H18O4; molecular weight 274.31 g/mol) is a synthetic organic compound belonging to the class of substituted β-diketones incorporating a bis(5-methylfuran-2-yl)methyl moiety. Its structure features a pentane-2,4-dione (acetylacetone) core substituted at the C3 position with a bulky geminal di(5-methylfuran-2-yl)methyl group . Key physicochemical properties available from vendor datasheets include a predicted boiling point of 318.7±37.0 °C, a predicted density of 1.120±0.06 g/cm³, and a predicted pKa of 9.36±0.59 . The compound is marketed as a research chemical with typical purity of 95% and serves as a specialized building block in synthetic organic chemistry applications [1].

Why 3-(Bis(5-methylfuran-2-yl)methyl)pentane-2,4-dione Cannot Be Substituted with Common β-Diketone Analogs


Generic substitution of 3-(Bis(5-methylfuran-2-yl)methyl)pentane-2,4-dione with simpler β-diketones (e.g., acetylacetone, 3-benzylacetylacetone) or alternative bis-furyl derivatives fails due to fundamental structural and physicochemical divergence. The target compound features a central pentane-2,4-dione core flanked by two 5-methylfuran rings attached via a methine bridge, creating a sterically congested C3-substituted β-diketone system . This architecture contrasts sharply with common analogs: acetylacetone (C5H8O2, MW 100.12) lacks any aromatic substituents; 3-benzyl-2,4-pentanedione (C12H14O2, MW 190.24) substitutes a single phenyl group; and 3-(2-furylmethylene)pentane-2,4-dione (C10H10O3, MW 178.18) bears only one furan ring in an exocyclic olefin configuration rather than the saturated bis-furyl methine linkage . These structural differences profoundly alter hydrogen bonding capacity, lipophilicity (logP), steric shielding of the enolizable β-diketone moiety, and electronic distribution—each of which directly impacts reactivity in chelation, condensation, and catalytic applications [1]. Therefore, performance data from generic β-diketones or mono-furyl derivatives cannot be extrapolated to this compound.

Quantitative Differentiation Evidence for 3-(Bis(5-methylfuran-2-yl)methyl)pentane-2,4-dione Against Comparator Compounds


Molecular Weight and Steric Bulk Differentiation from Acetylacetone and 3-Benzylacetylacetone

3-(Bis(5-methylfuran-2-yl)methyl)pentane-2,4-dione (MW 274.31) possesses approximately 2.7× the molecular weight of acetylacetone (MW 100.12) and 1.4× that of 3-benzyl-2,4-pentanedione (MW 190.24) . This substantial mass difference reflects the presence of two 5-methylfuran rings, which confer significantly greater steric bulk around the C3 position. For comparison, acetylacetone offers unrestricted enolization and chelation; 3-benzyl-2,4-pentanedione provides moderate aromatic substitution; the target compound presents a highly congested β-diketone environment.

Organic Synthesis β-Diketone Building Blocks Steric Hindrance

Furan Ring Substitution Pattern: 5-Methyl vs Unsubstituted Furan and 5-Ethyl Analogs

The target compound incorporates two 5-methylfuran-2-yl groups, each bearing an electron-donating methyl substituent at the furan C5 position. In contrast, unsubstituted furan analogs (e.g., 3-(bis(furan-2-yl)methyl)pentane-2,4-dione, hypothetical) would lack this methyl group, resulting in lower electron density on the furan rings and reduced steric protection. Literature on furan derivatives demonstrates that slight changes in substitution pattern cause distinguishable differences in biological activities and chemical reactivity [1]. The 5-methyl substitution enhances ring stability toward electrophilic attack compared to unsubstituted furan, while avoiding the excessive steric bulk and altered conformational preferences of 5-ethyl analogs [2]. Class-level evidence from furan methyl derivative studies indicates that methyl substitution at the 5-position influences both NMR chemical shifts and computed electronic properties [3].

Heterocyclic Chemistry Structure-Activity Relationship Electron-Donating Substituents

Predicted Boiling Point Differentiation from Acetylacetone

The predicted boiling point of 3-(Bis(5-methylfuran-2-yl)methyl)pentane-2,4-dione is 318.7±37.0 °C . This is approximately 178 °C higher than the experimental boiling point of acetylacetone (140.4 °C) [1]. The substantial elevation reflects the compound's significantly larger molecular size, increased van der Waals interactions from the two aromatic furan rings, and the presence of four oxygen atoms capable of intermolecular dipole-dipole interactions. While both compounds contain the β-diketone moiety, the target compound's boiling point places it in a different thermal stability regime suitable for high-temperature reactions or applications where volatility of acetylacetone would be problematic.

Physicochemical Properties Thermal Stability Separation Science

Recommended Application Scenarios for 3-(Bis(5-methylfuran-2-yl)methyl)pentane-2,4-dione Based on Structural Evidence


Sterically Hindered β-Diketone Scaffold for Metal Coordination Complexes

The compound's bulky bis(5-methylfuran-2-yl)methyl group creates substantial steric hindrance around the β-diketone coordination site, distinguishing it from simple acetylacetone. This steric congestion can enforce unusual coordination geometries in metal complexes (e.g., square planar distortion, lower coordination numbers) or limit unwanted oligomerization, making it suitable for synthesizing monomeric metal-β-diketonate complexes with controlled nuclearity .

Synthetic Intermediate Requiring Protected/Modified β-Diketone Reactivity

The geminal bis(5-methylfuran-2-yl)methyl substituent acts as a steric shield that can modulate the enolization equilibrium and electrophilic reactivity of the central β-diketone. This property, inferred from its molecular architecture, positions the compound as an intermediate where controlled mono-alkylation, selective Knoevenagel condensation, or regioselective heterocyclization is desired—applications where acetylacetone would yield complex mixtures due to its higher conformational flexibility and lack of steric protection .

Furan-Containing Building Block for Bioactive Compound Libraries

The presence of two 5-methylfuran rings provides a scaffold that can be further functionalized or serve as a pharmacophoric element. Class-level evidence indicates that furan derivatives, particularly those with methyl substitution at the 5-position, exhibit diverse biological activities including antimicrobial and anticancer properties [1]. The compound's dual furan motif may offer enhanced binding through π-stacking interactions or hydrogen bonding via the furan oxygen atoms compared to phenyl-substituted β-diketone analogs .

Non-Volatile β-Diketone for High-Temperature Material Synthesis

With a predicted boiling point exceeding 318 °C , this compound offers significantly reduced volatility compared to acetylacetone (140.4 °C). This thermal property supports its use in high-temperature solution-phase syntheses, chemical vapor deposition precursor design, or applications where evaporative loss of the β-diketone component must be minimized during processing [2].

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